molecular formula C19H15N3OS2 B2941154 2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034595-02-1

2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2941154
CAS RN: 2034595-02-1
M. Wt: 365.47
InChI Key: RMAIJKGLEGCHJX-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include a thiophene ring, a pyridine ring, and a benzo[d]thiazole group. These groups are common in many biologically active compounds and materials with interesting properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The thiophen-3-yl and pyridin-3-yl groups suggest the presence of a thiophene ring and a pyridine ring, both of which are aromatic and contribute to the compound’s stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The presence of the amide group (-CONH2) could make it a participant in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the exact arrangement of its atoms would influence properties like its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Antitumor Activity

The benzothiazole moiety is recognized for its potential in antitumor activity. Compounds with this core structure have been synthesized and evaluated for their efficacy against different cancer cell lines. For instance, derivatives of benzothiazole have been tested for their antitumor potential by MTT assay against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer) . The presence of the thiophene and pyridine rings may contribute to the compound’s ability to interact with various biological targets associated with cancer progression.

Anti-Fibrosis Activity

Thiophene derivatives have been studied for their anti-fibrotic activities. Novel compounds containing the thiophene moiety have shown promising results against fibrosis, particularly in hepatic stellate cells . The anti-fibrotic activity is crucial in the treatment of chronic diseases that lead to tissue scarring, and the compound could be a valuable addition to this research area.

Analgesic and Anti-Inflammatory Properties

Benzothiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in pharmacological studies . The compound’s structure suggests it could modulate inflammatory pathways, offering potential applications in the development of new pain relief medications.

Antimicrobial and Antifungal Effects

The imidazole ring, often found in compounds with similar structures, is known for its antimicrobial and antifungal properties . While the compound does not contain an imidazole ring, the presence of benzothiazole and thiophene rings could imply similar biological activities, warranting further investigation into its potential as an antimicrobial agent.

Kinase Inhibition

Thiophene is a core structure in many kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells. Inhibitors targeting these enzymes are crucial in the treatment of various diseases, including cancer. The compound’s structure suggests it could serve as a lead molecule in the synthesis of new kinase inhibitors .

Antioxidant Properties

Compounds with benzothiazole and thiophene moieties have been evaluated for their antioxidant activities. Antioxidants are important in protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer . The compound’s potential antioxidant activity could be explored further in this context.

Antiviral Applications

Benzothiazole derivatives have been explored for their antiviral properties. Given the ongoing need for new antiviral agents, especially in the wake of global pandemics, the compound could be a candidate for the development of novel antiviral drugs .

Material Science Applications

Beyond biomedical applications, the compound’s unique structure makes it interesting for material science research. Heterocyclic compounds like benzothiazoles and thiophenes have been used in the development of organic semiconductors, conductive polymers, and other materials with electronic applications .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions for this compound could be vast, given the interesting functional groups it contains. It could be explored for potential biological activity, or its properties as a material could be investigated .

properties

IUPAC Name

2-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-12-22-16-5-4-13(9-17(16)25-12)19(23)21-10-14-3-2-7-20-18(14)15-6-8-24-11-15/h2-9,11H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAIJKGLEGCHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

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